molecular formula C20H20ClN5O2 B2870325 N-(3-(4-(2-chlorophenyl)piperazine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide CAS No. 2034544-55-1

N-(3-(4-(2-chlorophenyl)piperazine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide

Cat. No.: B2870325
CAS No.: 2034544-55-1
M. Wt: 397.86
InChI Key: JQGMNHIPWPUNGA-UHFFFAOYSA-N
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Description

“N-(3-(4-(2-chlorophenyl)piperazine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide” is a chemical compound that has been studied for its potential anti-tubercular activity . It is part of a series of novel substituted benzamide derivatives that were designed and synthesized for this purpose .


Synthesis Analysis

The synthesis of this compound involves the design of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . The specific synthesis process for this compound is not detailed in the available resources.


Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrazolo[1,5-a]pyridin core and various functional groups attached. These include a 2-chlorophenyl group, a piperazine ring, and an acetamide group . The exact structure can be confirmed through techniques such as crystallography or NMR spectroscopy.

Future Directions

The future directions for research on this compound could include further studies to understand its mechanism of action, optimization of its synthesis process, and evaluation of its efficacy and safety in animal models and clinical trials. The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development .

Properties

IUPAC Name

N-[3-[4-(2-chlorophenyl)piperazine-1-carbonyl]pyrazolo[1,5-a]pyridin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN5O2/c1-14(27)23-15-6-7-26-19(12-15)16(13-22-26)20(28)25-10-8-24(9-11-25)18-5-3-2-4-17(18)21/h2-7,12-13H,8-11H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQGMNHIPWPUNGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=NN2C=C1)C(=O)N3CCN(CC3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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